

An In-depth Technical Guide to the Synthesis and Characterization of Levodropropizine-d8

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Compound of Interest

Compound Name: Levodropropizine-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Levodropropizine-d8**, a deuterated isotopologue of the peripheral antitussive agent, Levodropropizine. This document details the synthetic methodologies, analytical characterization techniques, and applications of this stable isotope-labeled compound in pharmaceutical research and development.

Introduction to Levodropropizine and the Role of Deuteration

Levodropropizine is the levo-rotatory (S)-enantiomer of dropropizine, a non-opioid agent used for the symptomatic treatment of cough.[1] It acts peripherally on the tracheobronchial tree by inhibiting the activation of C-fibers, thus reducing the cough reflex without the central nervous system side effects associated with opioid antitussives.[2][3]

The introduction of stable isotopes, such as deuterium (^2H or D), into a drug molecule creates an isotopologue like **Levodropropizine-d8**. **Levodropropizine-d8** is chemically identical to its non-deuterated counterpart but has a higher molecular weight.[2] This mass difference is crucial for its primary application as an internal standard in bioanalytical methods, particularly those involving liquid chromatography-mass spectrometry (LC-MS).[2][4] The use of a deuterated internal standard allows for precise and accurate quantification of the parent drug in biological matrices by correcting for variability during sample preparation and analysis.[2][5]

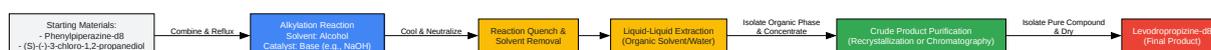
Synthesis of Levodropropizine-d8

The synthesis of **Levodropropizine-d8**, or (S)-3-(4-phenylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)propane-1,2-diol, involves the incorporation of eight deuterium atoms into the piperazine ring of the Levodropropizine molecule.[2] The primary strategies for its synthesis include direct deuterium exchange on the Levodropropizine molecule or, more commonly, a de novo chemical synthesis using deuterated starting materials.

A general synthetic route involves the reaction of a deuterated N-phenylpiperazine with a chiral C3 synthon, such as (S)-(-)-3-chloro-1,2-propanediol, in an appropriate solvent and often in the presence of a base or catalyst.[6][7]

Logical Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of **Levodropropizine-d8**.



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Caption: General workflow for the chemical synthesis of **Levodropropizine-d8**.

Characterization and Analytical Methods

Comprehensive characterization is essential to confirm the chemical identity, purity, and isotopic enrichment of the synthesized **Levodropropizine-d8**. The primary analytical techniques employed are detailed below.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) with UV detection is the principal method for assessing the chemical purity of **Levodropropizine-d8**. [2][8] This technique separates the target compound from non-deuterated starting materials, byproducts, and other impurities. [9] Chiral HPLC is also

employed to confirm the stereochemical integrity, ensuring the final product is the correct (S)-enantiomer.[2]

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the successful incorporation of deuterium atoms.

- **Electrospray Ionization (ESI-MS):** This technique is used to determine the molecular weight of the compound. The protonated molecular ion $[M+H]^+$ for **Levodropropizine-d8** is observed at a mass-to-charge ratio (m/z) of 245.20, which is 8 Daltons higher than the m/z of 237.10 for non-deuterated Levodropropizine.[2][4]
- **High-Resolution Mass Spectrometry (HRMS):** HRMS provides an accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula ($C_{13}H_{12}D_8N_2O_2$).[2] The theoretical exact mass of **Levodropropizine-d8** is 244.2059 Daltons.[2]
- **Tandem Mass Spectrometry (MS/MS):** In MS/MS analysis, the parent ion (m/z 245.20) is fragmented to produce characteristic daughter ions. For both Levodropropizine and its deuterated analog, a common daughter ion is observed at m/z 119.90.[4]

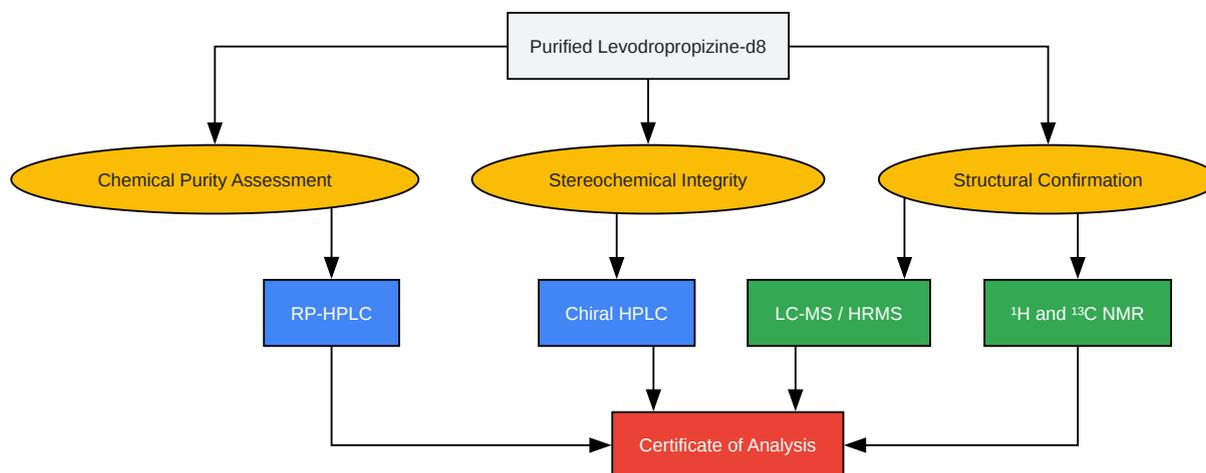
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

- **1H NMR:** The proton NMR spectrum of **Levodropropizine-d8** shows significant simplification compared to the non-deuterated form.[2] The signals corresponding to the eight protons on the piperazine ring are absent. The aromatic protons of the phenyl ring typically appear as multiplets between 6.8 and 7.4 ppm, while the protons on the propane-1,2-diol chain are observed between 3.2 and 4.2 ppm.[2]
- **2H NMR (Deuterium NMR):** This technique can be used to confirm the positions of deuterium incorporation.
- **^{13}C NMR:** The carbon-13 NMR spectrum will be consistent with the structure of Levodropropizine, with minor isotopic shifts possible for the deuterated carbon atoms.

Analytical Characterization Workflow

The following diagram outlines the standard workflow for the analytical characterization of the final product.



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Caption: Workflow for the analytical characterization of **Levodropropizine-d8**.

Data Summary

The following tables summarize the key properties and analytical data for **Levodropropizine-d8**.

Table 1: Physicochemical Properties

Property	Levodropropizine	Levodropropizine-d8
IUPAC Name	(2S)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol	(2S)-3-(2,2,3,3,5,5,6,6-octadeuterio-4-phenylpiperazin-1-yl)propane-1,2-diol
Molecular Formula	C ₁₃ H ₂₀ N ₂ O ₂	C ₁₃ H ₁₂ D ₈ N ₂ O ₂
Molecular Weight	236.31 g/mol [3][10]	244.36 g/mol [2][10]

Table 2: Key Mass Spectrometry Data

Analyte	Parent Ion [M+H] ⁺ (m/z)	Daughter Ion (m/z)	Technique
Levodropropizine	237.10[4]	119.90[4]	LC-MS/MS (MRM)
Levodropropizine-d8	245.20[4]	119.90[4]	LC-MS/MS (MRM)

Table 3: Typical Quality Control Specifications

Test	Method	Specification
Chemical Purity	HPLC	≥98%[2]
Isotopic Purity	Mass Spectrometry	≥98% Deuterium Incorporation
Stereochemical Integrity	Chiral HPLC	≥95% ee[2]
Structural Confirmation	¹ H NMR, MS	Conforms to structure

Experimental Protocols

The following are representative experimental protocols for the synthesis and characterization of **Levodropropizine-d8**.

Protocol: Synthesis of Levodropropizine-d8

This protocol is a representative example based on established chemical principles for similar reactions.[6][7]

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add N-phenylpiperazine-d8 (1.0 eq), (S)-(-)-3-chloro-1,2-propanediol (1.1 eq), and a suitable base such as sodium hydroxide (1.2 eq).
- **Solvent Addition:** Add a suitable alcohol solvent (e.g., ethanol or isopropanol) to the flask to serve as the reaction medium.
- **Reaction:** Heat the mixture to reflux and maintain for 2-7 hours, monitoring the reaction progress by TLC or LC-MS.
- **Work-up:** After completion, cool the reaction mixture to room temperature. Reduce the pressure to remove the alcohol solvent.
- **Extraction:** Add an organic solvent (e.g., ethyl acetate) and water to the residue. Separate the organic layer, and wash it sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Recrystallization:** Recrystallize the crude product from a suitable organic solvent (e.g., ethyl acetate/hexanes) to yield pure **Levodropropizine-d8**.

Protocol: HPLC Purity Analysis

This protocol is a general method for the purity assessment of Levodropropizine.^{[9][11][12]}

- **Chromatographic System:** HPLC with UV detection.
- **Column:** C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., 15 mM o-phosphoric acid or potassium dihydrogen orthophosphate) and acetonitrile (e.g., 70:30 v/v), adjusted to a suitable pH (e.g., pH 8.0).^[9]
- **Flow Rate:** 1.0 mL/min.
- **Detection Wavelength:** 223 nm or 240 nm.^{[9][11]}

- Column Temperature: 25 °C.
- Sample Preparation: Dissolve an accurately weighed amount of **Levodropropizine-d8** in the mobile phase to a known concentration.
- Procedure: Inject the sample solution into the chromatograph and record the chromatogram. Calculate the purity based on the relative peak area.

Protocol: LC-MS/MS Analysis for Pharmacokinetic Studies

This protocol describes the use of **Levodropropizine-d8** as an internal standard for quantifying Levodropropizine in plasma.[4]

- Chromatographic System: UPLC coupled to a triple quadrupole mass spectrometer.
- Column: Suitable reversed-phase column (e.g., C18).
- Mobile Phase: Gradient or isocratic elution using 5 mM aqueous ammonium formate and acetonitrile.[4]
- Ionization: Positive electrospray ionization (ESI+).
- MS Detection: Multiple Reaction Monitoring (MRM) mode.
 - Levodropropizine Transition: m/z 237.10 → 119.90.
 - **Levodropropizine-d8** (IS) Transition: m/z 245.20 → 119.90.
- Sample Preparation:
 - To a plasma sample, add a known amount of **Levodropropizine-d8** internal standard solution.
 - Precipitate proteins by adding acetonitrile.
 - Vortex and centrifuge the sample.

- Inject the supernatant into the LC-MS/MS system.
- Quantification: Construct a calibration curve by plotting the peak area ratio of Levodropropizine to **Levodropropizine-d8** against the concentration of Levodropropizine standards. Determine the concentration of Levodropropizine in the unknown samples from this curve.

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